molecular formula C11H20O2 B1581350 2,8-Dimethylnonane-4,6-dione CAS No. 7307-08-6

2,8-Dimethylnonane-4,6-dione

Cat. No.: B1581350
CAS No.: 7307-08-6
M. Wt: 184.27 g/mol
InChI Key: GJMUCDMIIVSROW-UHFFFAOYSA-N
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Description

2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two methyl groups attached to the nonane chain at positions 2 and 8, and ketone groups at positions 4 and 6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Dimethylnonane-4,6-dione can be synthesized through various methods. One common approach involves the reaction of diisovalerylmethane with appropriate reagents under controlled conditions . Sodium hydride is often used as a base in these reactions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple steps and purification processes .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylnonane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,8-Dimethylnonane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which 2,8-Dimethylnonane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

2,8-dimethylnonane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUCDMIIVSROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342391
Record name DIISOVALERYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7307-08-6
Record name DIISOVALERYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,8-dimethylnonane-4,6-dione affect the thermal properties of its metal chelates?

A1: Research indicates that metal chelates of this compound, compared to simpler pentane-2,4-dionates, generally exhibit higher decomposition temperatures and lower melting points. [] This difference is attributed to the structural influence of the alkyl substituents on the chelate's overall stability. The larger alkyl groups in this compound likely contribute to stronger intermolecular forces within the chelate structure, leading to a higher energy requirement for decomposition. Conversely, these bulky groups might hinder efficient crystal packing, resulting in a lower melting point compared to the less substituted analogs. []

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